molecular formula C12H10N4S B2669575 3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole CAS No. 912905-47-6

3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole

Cat. No. B2669575
CAS RN: 912905-47-6
M. Wt: 242.3
InChI Key: GQJREHOPPSDOOB-UHFFFAOYSA-N
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Description

The compound “3-Methyl-2,3-dihydrothiazolo[3’,2’:2,3][1,2,4]triazino[5,6-b]indole” is a complex heterocyclic compound. It contains several ring structures including a thiazole, triazine, and indole ring. These types of compounds are often found in various pharmaceuticals and exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and high-resolution mass spectrometry . These techniques can provide detailed information about the compound’s structure, including the positions of atoms, the types of bonds, and the overall 3D shape of the molecule.

Scientific Research Applications

Antitumor Activities

1,2,3-Triazines and their derivatives, including those structurally related to 3-Methyl-2,3-dihydrothiazolo[3',2':2,3][1,2,4]triazino[5,6-b]indole, have been extensively studied for their antitumor properties. These compounds exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. Their antitumor activity, combined with a relatively simple synthesis process, makes them promising scaffolds for the development of new anticancer drugs (Cascioferro et al., 2017).

Broad Biological Activities

The chemistry and biology of indoles and indazoles, which share a structural resemblance with this compound, highlight the versatility of these compounds in medicinal applications. Derivatives of indoles and indazoles exhibit a wide range of biological activities, including antibacterial, anticancer, antioxidant, anti-inflammatory, antidiabetic, antiviral, antiproliferative, antituberculosis, and antipsychotic drug properties (Ali et al., 2013).

Triazine Derivatives and Pharmacological Potential

Triazines, including structures related to this compound, have been identified as an interesting class of heterocyclic compounds in medicinal chemistry. Numerous synthetic derivatives of triazine have demonstrated a wide spectrum of biological activities in various models, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and insecticidal agents. This highlights the potential of the triazine nucleus as a core moiety for the development of future drugs (Verma et al., 2019).

Synthetic Approaches and Bioactive Properties

Chiral 1,4-oxazino[4,3-a]indoles, similar in structural complexity to this compound, have been the focus of increasing interest due to their potential bioactive properties, such as antidepressant, anti-inflammatory, or antitumor activities. The development of new syntheses for oxazinoindoles and the exploration of their enantioselective syntheses, alongside evaluations of bioactive properties, underscore the ongoing interest in these complex molecules (Dupeux & Michelet, 2022).

properties

IUPAC Name

14-methyl-12-thia-8,10,15,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4S/c1-7-6-17-12-14-11-10(15-16(7)12)8-4-2-3-5-9(8)13-11/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJREHOPPSDOOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=NC3=NC4=CC=CC=C4C3=NN12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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